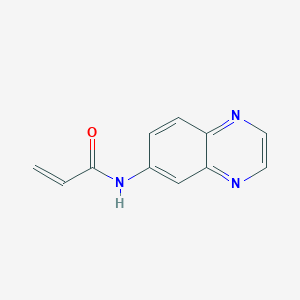

N-(Quinoxalin-6-yl)acrylamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-quinoxalin-6-ylprop-2-enamide |

InChI |

InChI=1S/C11H9N3O/c1-2-11(15)14-8-3-4-9-10(7-8)13-6-5-12-9/h2-7H,1H2,(H,14,15) |

InChI Key |

XHEDPNMINUCUKG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC2=NC=CN=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Quinoxalin 6 Yl Acrylamide and Its Analogues

Strategic Approaches to Quinoxaline (B1680401) Core Functionalization at the C-6 Position

The functionalization of the quinoxaline scaffold, a fused bicyclic heteroaromatic system, is a cornerstone for creating diverse derivatives. researchgate.netijpsjournal.com The C-6 position, in particular, is a common site for modification to introduce various functional groups that can modulate the biological activity of the final compound.

One prevalent strategy involves the use of a nitro group as a precursor to the key amine functionality at the C-6 position. The synthesis often starts with the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. For instance, the reaction of 4-nitro-o-phenylenediamine (B140028) with a suitable dione (B5365651) can yield a 6-nitro-2,3-disubstituted quinoxaline. This nitro-substituted quinoxaline then serves as a crucial intermediate. The reduction of the nitro group to an amine is a critical step. A common method for this transformation is the use of sodium sulfide (B99878) (Na₂Sₓ) in ethanol (B145695), which selectively reduces the nitro group to afford the corresponding 6-aminoquinoxaline (B194958) derivative.

Alternatively, modern flow hydrogenation protocols offer an efficient and chemoselective method for the reduction of nitro groups on aromatic rings, including quinoxaline systems. mdpi.com These continuous processing techniques can rapidly generate the desired amine intermediates in situ, which can then be used in subsequent reactions. mdpi.com

Other advanced methods for quinoxaline functionalization include directed metalation. The use of strong bases like TMPLi (2,2,6,6-tetramethylpiperidyl)lithium can achieve regioselective lithiation at specific positions on the quinoxaline ring, including the C-6 position. nih.govrsc.org Subsequent quenching with various electrophiles allows for the introduction of a wide range of functional groups. nih.gov

Methods for Introducing the Acrylamide (B121943) Moiety: Acylation Reactions

Once the 6-aminoquinoxaline core is synthesized, the acrylamide group is typically introduced through an acylation reaction. This involves the reaction of the amine with an activated form of acrylic acid.

A widely used method is the reaction of the 6-aminoquinoxaline with acryloyl chloride in the presence of a base. researchgate.net The base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid generated during the reaction. researchgate.net The reaction is often carried out in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature, typically starting at 0 °C to manage the reactivity of the acyl chloride. researchgate.net

Another approach involves the use of mixed anhydrides, which can be generated in situ from acrylic acid. However, the acyl chloride method is frequently preferred for its directness and efficiency. researchgate.net The choice of solvent and base is crucial to ensure good yields and minimize side reactions.

The reactivity of the 6-aminoquinoxaline can be influenced by other substituents on the quinoxaline ring. Electron-donating groups can enhance the nucleophilicity of the amine, facilitating the acylation, while electron-withdrawing groups might hinder it.

Synthetic Pathways for N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide Derivatives

A notable class of N-(quinoxalin-6-yl)acrylamide analogues are those bearing a phenylureido group at the C-3 position. The synthesis of these more complex derivatives requires a multi-step approach. researchgate.netnih.gov

Preparation of Intermediate Quinoxaline Amine Precursors

The synthesis of N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives begins with the construction of a quinoxaline scaffold that is appropriately functionalized for subsequent reactions. A common starting material is 6-nitro-2,3-disubstituted quinoxaline. researchgate.netnih.gov

A key intermediate is a 3-amino-6-nitroquinoxaline derivative. This can be prepared through various synthetic routes. One such route involves the reaction of a 6-nitroquinoxaline (B1294896) with an appropriate amine, leading to nucleophilic substitution at the C-3 position.

Subsequently, the nitro group at the C-6 position is reduced to an amine. A standard method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux conditions. researchgate.net This chemoselective reduction yields the crucial 3,6-diaminoquinoxaline intermediate.

Acyl Chloride and Mixed Anhydride Methodologies

With the 3,6-diaminoquinoxaline intermediate in hand, the next steps involve the sequential introduction of the phenylureido and acrylamide groups. The differential reactivity of the two amino groups can be exploited for regioselective functionalization.

The phenylureido moiety is typically introduced first by reacting the 3-amino group with a substituted phenyl isocyanate in a dry solvent like toluene (B28343) under reflux. researchgate.net This reaction selectively forms the urea (B33335) linkage at the C-3 position.

Following the formation of the ureido group, the remaining amino group at the C-6 position is acylated to introduce the acrylamide moiety. This is achieved by reacting the intermediate with acryloyl chloride in the presence of a base like DIPEA in a dry solvent such as THF at 0 °C. researchgate.net This step completes the synthesis of the target N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivative.

Multi-step Convergent Synthesis Strategies

The synthesis of N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives is a prime example of a multi-step convergent synthesis. researchgate.netnih.gov This strategy involves preparing different fragments of the molecule separately and then combining them in the later stages of the synthesis. This approach allows for the efficient construction of complex molecules and facilitates the generation of a library of analogues by varying the building blocks.

The general synthetic scheme can be summarized as follows:

Synthesis of a 6-nitro-2,3-disubstituted quinoxaline.

Introduction of an amino group at the C-3 position.

Reduction of the nitro group at C-6 to an amine.

Formation of the phenylureido group at the C-3 position.

Acylation of the amino group at C-6 to form the acrylamide.

This convergent approach provides flexibility for creating a diverse range of derivatives by introducing different substituents on the phenylureido group and the quinoxaline core. researchgate.net

Regioselective and Chemoselective Synthetic Transformations for Scaffold Diversification

The diversification of the quinoxaline scaffold is crucial for exploring the structure-activity relationships of this compound derivatives. Regioselective and chemoselective transformations are key to achieving this.

Regioselectivity refers to the control of the position at which a reaction occurs. In the context of quinoxaline synthesis, this is important for introducing functional groups at specific sites like C-6. As mentioned earlier, directed metalation using reagents like TMPLi can achieve high regioselectivity. nih.govrsc.org The choice of starting materials, such as specifically substituted o-phenylenediamines, also dictates the initial regiochemistry of the quinoxaline core.

Chemoselectivity is the ability to react with one functional group in the presence of others. This is particularly important in multi-step syntheses. For example, the selective reduction of a nitro group in the presence of other reducible functionalities, or the selective acylation of one amino group over another, are critical chemoselective transformations. researchgate.netmdpi.com The use of specific reagents, such as SnCl₂·2H₂O for nitro group reduction, and controlling reaction conditions are key to achieving high chemoselectivity. researchgate.net

By employing a combination of regioselective and chemoselective strategies, a wide array of this compound analogues with diverse substitution patterns can be synthesized, allowing for a thorough investigation of their biological properties.

Structure Activity Relationship Sar Studies of N Quinoxalin 6 Yl Acrylamide Derivatives

Influence of Substituent Modifications on the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, serves as a critical scaffold for the development of new therapeutic compounds. ijpsjournal.com Modifications to this core structure can significantly impact biological activity. SAR studies on various quinoxaline derivatives reveal that the nature and position of substituents on the heterocyclic ring are crucial for potency. For instance, in some series of quinoxaline amides, the introduction of a small electron-withdrawing group like chlorine slightly improved activity, whereas incorporating a methyl quinoxaline diminished it. mdpi.com

Impact of Acrylamide (B121943) Moiety Electrophilicity and Stereochemistry

The acrylamide group is a key functional component in many targeted covalent inhibitors, where it acts as an electrophilic "warhead". tandfonline.combiorxiv.org This moiety is designed to form an irreversible covalent bond with a nucleophilic amino acid residue, most commonly a non-conserved cysteine, within the active site of a target kinase. tandfonline.comucsf.edu This covalent interaction can lead to a prolonged duration of action, high potency, and increased selectivity compared to non-covalent inhibitors. ucsf.edu

In the context of N-(quinoxalin-6-yl)acrylamide derivatives targeting EGFR, the acrylamide functions as a Michael acceptor. researchgate.netacs.org It is a relatively weak electrophile, which is advantageous as it minimizes off-target reactions with other cellular thiols, requiring precise positioning within the enzyme's active site before the covalent bond formation occurs. nih.gov The reactivity of the acrylamide can be tuned; for example, introducing a nitrile group can paradoxically eliminate the formation of irreversible adducts, highlighting the delicate balance of electrophilicity required for optimal function. ucsf.edu

The stereochemistry of the acrylamide, specifically the double bond, is also important. While not extensively detailed for all quinoxaline derivatives, related acrylamide-based inhibitors often show that the trans or (E)-configuration is crucial for maintaining the correct geometry to approach the target cysteine residue for the Michael addition reaction. mdpi.com

Systematic Exploration of Peripheral Substitutions on Biological Efficacy

Analysis of Phenylurea and Related Side Chains

A significant series of this compound derivatives incorporates a phenylurea moiety, typically at the 3-position of the quinoxaline ring. researchgate.net This side chain plays a critical role in the molecule's reversible binding to the target enzyme, helping to correctly orient the acrylamide warhead. researchgate.netnih.gov The systematic variation of substituents on the terminal phenyl ring of the urea (B33335) group has been a key strategy in optimizing these inhibitors.

Research has explored a range of substitutions, including electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) and electron-donating groups (e.g., -OCH₃), at the ortho-, meta-, and para-positions of the phenyl ring. researchgate.net These modifications are intended to probe the steric and electronic requirements of the enzyme's binding pocket.

| Compound ID | Phenylurea Substituent (R) |

| 7a | 4-OCH₃ |

| 7b | 4-Cl |

| 7c | 4-Br |

| 7d | 4-CF₃ |

| 7e | 4-F |

| 7f | 3-Cl |

| 7g | 3-CF₃ |

| 7h | 3-Cl, 4-F |

| 7i | 2-F, 5-CF₃ |

| 7j | 3-Br |

| 7k | 3-CF₃, 4-Cl |

| 7l | 3-Cl, 4-OCH₃ |

Table 1: Structures of N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives with various substitutions on the phenylurea side chain. Data sourced from do Amaral et al. (2019). researchgate.net

Correlation of Structural Features with Enzymatic Inhibition Potency

The biological efficacy of the derivatives listed above has been evaluated through enzymatic inhibition assays, primarily against wild-type (wt) and mutant forms of EGFR. researchgate.net The resulting data reveal clear SAR trends.

Generally, para-substituted compounds showed limited activity. researchgate.net In contrast, meta-substituted derivatives demonstrated significantly higher potency. researchgate.net The combination of substituents was also critical. For example, compound 7h , with 3-chloro and 4-fluoro substitutions, was highly active, with IC₅₀ values of 25 nM against EGFRwt and 18 nM against the EGFR L858R mutant. researchgate.net

Another potent compound, 7l , which has 3-chloro and 4-methoxy groups, also showed activity in the nanomolar range against EGFRwt and the L858R mutant. researchgate.net The presence of a halogen at the meta-position of the phenylurea ring appears to be a favorable feature for potent inhibition. These findings underscore the sensitivity of the enzyme's binding site to the electronic and steric profile of the inhibitor's side chain.

| Compound ID | R-Group | IC₅₀ EGFRwt (nM) | IC₅₀ EGFR L858R (nM) | IC₅₀ EGFR L858R/T790M (nM) |

| 7h | 3-Cl, 4-F | 25 ± 4 | 18 ± 3 | > 1000 |

| 7i | 2-F, 5-CF₃ | 132 ± 49 | 158 ± 45 | > 1000 |

| 7j | 3-Br | 227 ± 53 | 250 ± 64 | > 1000 |

| 7k | 3-CF₃, 4-Cl | 283 ± 61 | 303 ± 71 | > 1000 |

| 7l | 3-Cl, 4-OCH₃ | 51 ± 11 | 46 ± 9 | > 1000 |

| Afatinib | (Reference) | 2 ± 0.3 | 1 ± 0.2 | 10 ± 1 |

Table 2: Enzymatic inhibition data for selected N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives against different EGFR forms. Data sourced from do Amaral et al. (2019). researchgate.net

Comparative SAR Analysis of Covalent Versus Reversible Target Engagement

The inhibitory mechanism of this compound derivatives is a two-step process that combines reversible and irreversible (covalent) binding. researchgate.netnih.gov

Covalent Engagement: Once the inhibitor is correctly positioned, the electrophilic acrylamide group is brought into close proximity with a nucleophilic cysteine residue (Cys797 in EGFR). researchgate.net This allows for a Michael addition reaction, forming a permanent covalent bond between the inhibitor and the enzyme. researchgate.netacs.org This irreversible step effectively locks the inhibitor in place, leading to sustained inhibition of kinase activity.

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Studies: Focus on Epidermal Growth Factor Receptor (EGFR) Kinase

Derivatives of N-(Quinoxalin-6-yl)acrylamide have been synthesized and evaluated for their inhibitory activity against EGFR, a key target in cancer therapy. The core structure combines a quinoxaline (B1680401) scaffold with an acrylamide (B121943) group, the latter of which is designed to act as a warhead for covalent inhibition.

Inhibition Profile against Wild-Type EGFR (EGFRwt)

Research has demonstrated that certain N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives exhibit potent inhibitory activity against wild-type EGFR (EGFRwt) in the nanomolar range. nih.govresearchgate.net The design of these compounds often incorporates a phenylureido moiety at the 3-position of the quinoxaline ring, which contributes to the binding affinity. For instance, compounds from this series have shown significant biochemical activity against EGFRwt. nih.govtandfonline.com

Activity against Clinically Relevant EGFR Mutant Forms (e.g., EGFRL858R, EGFRL858R/T790M)

A critical aspect of developing new EGFR inhibitors is their efficacy against clinically relevant mutant forms that confer resistance to earlier generations of drugs. The L858R mutation is a common activating mutation, while the T790M mutation is a notorious gatekeeper mutation that often leads to resistance.

Studies have shown that specific N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives are biochemically active against the single mutant EGFRL858R, with potencies in the nanomolar range, comparable to their activity against EGFRwt. nih.govtandfonline.com However, the activity against the double mutant EGFRL858R/T790M is often reduced. Molecular docking studies suggest that the presence of the bulky methionine residue at position 790 (Met790) can cause steric hindrance, weakening the interaction between the inhibitor and the ATP-binding site of the double mutant form. researchgate.net

Table 1: In-vitro Inhibitory Activity of selected N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide Derivatives against EGFRwt and Mutant Forms

| Compound | EGFRwt IC₅₀ (nM) | EGFRL858R IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) |

|---|---|---|---|

| 7h | 102 ± 2 | 98 ± 2 | >10000 |

| 7l | 137 ± 1 | 148 ± 3 | >10000 |

Data sourced from Amaral et al., 2019. researchgate.net

Characterization of Covalent Binding Mechanisms to Target Proteins

The acrylamide moiety in this compound derivatives is a key feature, enabling covalent bond formation with specific residues within the target kinase. This irreversible binding can lead to prolonged inhibition.

Investigation of Michael Addition to Nucleophilic Cysteine Residues (e.g., Cys797)

The primary mechanism of covalent inhibition by these compounds is through a Michael addition reaction. The electrophilic β-carbon of the acrylamide "warhead" is susceptible to nucleophilic attack by the thiol group of a cysteine residue located in the ATP-binding site of EGFR, specifically Cys797. researchgate.net This reaction forms a stable, irreversible covalent bond between the inhibitor and the enzyme. researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) modeling has been used to investigate the alkylation of Cys797 by acrylamide-containing inhibitors, confirming the feasibility of this direct addition mechanism. nih.gov

Broad Spectrum Kinase Inhibition Profiling

Currently, comprehensive broad-spectrum kinase inhibition panel data specifically for this compound or its derivatives, as described in the primary studies, is not publicly available. Such profiling would involve screening the compound against a large panel of diverse kinases to determine its selectivity. While one derivative was shown to have selective growth inhibition in EGFR-related cells out of a panel of 30 cell lines, this does not equate to a direct kinase inhibition profile. nih.govresearchgate.net Therefore, a detailed understanding of the kinome-wide selectivity of this specific scaffold remains an area for future investigation.

Investigation of Cellular Pathway Perturbation and Downstream Signaling Events

The mechanism of action of this compound and its derivatives involves the modulation of key cellular signaling pathways critical for cell proliferation, survival, and differentiation. Research has primarily focused on their role as covalent inhibitors of specific protein kinases, leading to the disruption of downstream signaling cascades implicated in various pathologies, particularly cancer.

Derivatives of this compound have been identified as potent inhibitors of several tyrosine kinases. The acrylamide group typically functions as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding site of the target kinase, leading to irreversible inhibition. acs.org This covalent modification is crucial for achieving potent and sustained inhibition of kinase-dependent cellular functions. acs.org

Bruton's Tyrosine Kinase (BTK) Signaling

One key target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and signaling. A quinoline-based covalent inhibitor, QL47, which shares the acrylamide warhead, demonstrates potent inhibition of BTK kinase activity. acs.org Molecular modeling suggests the acrylamide moiety is positioned to form a covalent bond with Cys481 in the BTK kinase domain. acs.org

A significant downstream event following target engagement by these inhibitors is the induction of BTK protein degradation. acs.org Treatment of cells with QL47 leads to a substantial reduction in BTK protein levels, a phenomenon observed with both wild-type and endogenous BTK. acs.org This degradation provides a mechanism for antagonizing both kinase-dependent and non-kinase-dependent functions of BTK. acs.org

Epidermal Growth Factor Receptor (EGFR) Signaling

The this compound scaffold has been extensively explored for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), particularly mutant forms that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC). researchgate.netnih.gov Derivatives have been designed to target clinically relevant EGFR mutants, such as EGFRL858R and the resistant T790M mutation. researchgate.nettandfonline.com

The binding of these compounds perturbs the EGFR signaling pathway, which, when activated, typically triggers downstream cascades including the RAS/mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. google.comfrontiersin.org By inhibiting EGFR, these quinoxaline derivatives can suppress the phosphorylation of downstream signaling proteins, thereby blocking pro-survival and proliferative signals. researchgate.net For instance, certain derivatives were shown to inhibit the expression of phosphorylated EGFR. researchgate.net

| Target Kinase | Specific Compound/Derivative Class | Key Downstream Signaling Event | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | QL47 (Quinoline-based acrylamide) | Inhibition of BTK kinase activity and induction of BTK protein degradation. | acs.org |

| Epidermal Growth Factor Receptor (EGFR) | N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives | Inhibition of wild-type and mutant (L858R) EGFR kinase activity. | researchgate.net |

| Fibroblast Growth Factor Receptor (FGFR) | Substituted quinoxaline compounds | Inhibition of RAS/MAPK and PI3K/AKT signaling pathways. | google.comfrontiersin.org |

| Src-family kinases (Fyn, Lyn), Syk, Akt | TQ-3 (Ruthenium-quinoxaline complex) | Inhibition of collagen-induced phosphorylation of Akt, JNK, and p38 MAPK. | mdpi.com |

Fibroblast Growth Factor Receptor (FGFR) Pathway

The quinoxaline scaffold is also found in inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. google.com Dysregulation of FGFR signaling through gene amplification, mutations, or translocations is a known driver in various cancers. google.comfrontiersin.org The binding of FGF to its receptor normally leads to receptor dimerization and transphosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT. google.com Quinoxaline-based inhibitors block this activation, thereby preventing the subsequent signaling events that promote cell proliferation and survival. google.com

Other Perturbed Pathways

Research into related quinoxaline and quinazoline (B50416) structures reveals a broader impact on cellular signaling. For example, certain ruthenium-based quinoxaline complexes have been shown to inhibit platelet aggregation by interfering with downstream signaling molecules such as Akt, JNK, and p38 MAPK. mdpi.com Furthermore, other quinazoline derivatives have been found to modulate the Wnt/β-catenin signaling pathway by inhibiting tankyrases, which leads to the destabilization of β-catenin. biorxiv.org Some compounds have also been noted to induce cellular stress responses and autophagy. nih.gov The acrylamide moiety itself is known to be reactive and can contribute to cellular effects like oxidative stress and DNA damage. mdpi.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how N-(quinoxalin-6-yl)acrylamide derivatives interact with their protein targets.

Prediction of Binding Poses and Ligand-Target Affinities

Molecular docking simulations have been crucial in elucidating the binding mode of this compound-based inhibitors within the ATP-binding site of EGFR. researchgate.net Studies focusing on a series of N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives have successfully predicted their binding poses. For instance, docking these compounds into the wild-type EGFR structure (PDB code: 4G5J) using software like GOLD 5.4 has provided a structural rationale for their inhibitory activity. researchgate.net

The simulations revealed key non-covalent interactions that stabilize the ligand-protein complex prior to covalent bond formation. A critical interaction observed for highly active compounds is the formation of a hydrogen bond between the NH group of the quinoxaline (B1680401) scaffold and the backbone of Met793 in the hinge region of the EGFR kinase domain. researchgate.net The quinoxaline ring itself occupies the hydrophobic pocket of the active site. The acrylamide (B121943) moiety is positioned near a crucial cysteine residue, Cys797, priming it for a subsequent covalent interaction. researchgate.netnih.gov

The binding affinity is often estimated using scoring functions, such as the ChemPLP fitness function, which helps in ranking potential inhibitors. researchgate.net

Table 1: Predicted Docking Interactions and Scores for EGFR Inhibitors

| Compound Derivative | Target Protein | Key Predicted Interactions | Docking Program/Score |

|---|---|---|---|

| N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (e.g., 7h) | EGFR (wt) | H-bond with Met793; H-bond with Thr790 | GOLD 5.4 / ChemPLP Fitness Function |

| N-(4-anilinoquinazolin-6-yl) acrylamide | EGFR | Positioning of acrylamide near Cys797 | QM/MM Simulations |

In Silico Modeling of Covalent Adduct Formation

The acrylamide group on the this compound scaffold is a "warhead" designed to form an irreversible covalent bond with its target. nih.govlifechemicals.com It acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. In the context of EGFR, this residue is Cys797. researchgate.netnih.gov

Computational models have been developed to simulate this covalent adduct formation. Covalent docking studies are performed at the electrophilic α-carbon of the acrylamide's carbonyl subunit. researchgate.net These simulations model the formation of a new bond between this carbon and the sulfur atom of Cys797. researchgate.net

More advanced hybrid quantum mechanics/molecular mechanics (QM/MM) models have been used to investigate the detailed mechanism of this reaction for similar acrylamide inhibitors. nih.govunipr.it These studies show that the reaction proceeds via a direct addition mechanism. The calculations have identified that nearby residues, such as Asp800, can play a critical role by acting as a general base, abstracting a proton from Cys797 to increase its nucleophilicity and facilitate the attack on the acrylamide warhead. nih.gov The modeling of the covalent complex provides a definitive picture of the irreversible inhibition.

Quantum Chemical Calculations for Reactivity and Energetics

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of this compound, which dictate its reactivity and the stability of the bonds it forms.

Reaction Enthalpy Calculations for Covalent Bond Formation

To quantify the energetic favorability of the covalent bond formation between the inhibitor and the enzyme, reaction enthalpy (ΔHr) calculations have been performed. researchgate.net Using semi-empirical methods like PM7 within software packages such as MOPAC2016, researchers can calculate the enthalpies of formation (ΔHf) for the reactants (ligand and enzyme) and the product (covalently bound complex). researchgate.net

The reaction enthalpy is calculated using the equation: ΔHr = ΔHf(Enzyme-Ligand Complex) - [ΔHf(Enzyme) + ΔHf(Ligand)]

A negative ΔHr value indicates that the covalent bond formation is an energetically favorable, exothermic process. Studies on N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide derivatives have shown a correlation where compounds with more negative (i.e., more favorable) reaction enthalpies tend to exhibit higher inhibitory activity against EGFR. researchgate.net An unfavorable reaction enthalpy, in contrast, can contribute to reduced formation of the enzyme-inhibitor complex and thus lower biological activity. researchgate.net

Table 2: Calculated Reaction Enthalpies for Covalent Adduct Formation with EGFR

| Compound Derivative | Calculated Reaction Enthalpy (ΔHr) (kcal/mol) | Implication |

|---|---|---|

| Compound 7h | -28.7 | Energetically favorable reaction |

| Compound 7l | -26.6 | Energetically favorable reaction |

| Compound 7i | -17.7 | Less favorable reaction, correlates with lower activity |

Frontier Molecular Orbital (FMO) Analysis for Electrophilic Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. mahendrapublications.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of this compound's reaction with a cysteine residue, the key interaction is between the HOMO of the cysteine thiolate (the nucleophile) and the LUMO of the acrylamide's α,β-unsaturated system (the electrophile). researchgate.net

Quantum chemical calculations are used to determine the energies and spatial distributions of these orbitals. For a Michael acceptor like the acrylamide moiety, the LUMO is typically localized over the C=C double bond, particularly on the β-carbon. A lower LUMO energy indicates a greater electron-accepting ability, signifying higher electrophilicity and thus greater reactivity towards nucleophiles. mahendrapublications.comaip.org FMO analysis can therefore rationalize the inherent reactivity of the acrylamide "warhead" and compare the electrophilic potential of different derivatives. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mahendrapublications.comacs.org DFT calculations provide valuable information on various electronic properties of this compound, such as the distribution of electron density, partial atomic charges, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

These studies can precisely map the electron-deficient regions of the molecule. For this compound, DFT calculations would confirm a significant positive partial charge on the β-carbon of the acrylamide group, highlighting it as the primary site for nucleophilic attack. The MEP map would visually represent this, showing a blue (electron-poor) region over the reactive Michael acceptor system. These electronic property calculations provide a fundamental, quantitative explanation for the electrophilic character of the compound, complementing the findings from FMO analysis and justifying its mechanism of covalent inhibition. mahendrapublications.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For quinoxaline derivatives, QSAR has been successfully employed to predict a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using a "test set" of compounds to assess its predictive power. nih.gov

Several 2D and 3D-QSAR studies on quinoxaline scaffolds have identified critical descriptors for their biological function. For instance, in the context of anti-tubercular activity, 2D-QSAR models have highlighted the importance of topological and electrostatic descriptors. nih.gov 3D-QSAR approaches further elaborate on this by considering the influence of steric and electrostatic fields, providing a three-dimensional map of favorable and unfavorable regions for substitution on the quinoxaline core. nih.gov

In a study focused on designing quinoxaline derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for breast cancer treatment, a statistically validated 2D-QSAR model was developed. researchgate.netmdpi.com This model was instrumental in screening a library of quinoxaline compounds and selecting a lead candidate for further optimization. researchgate.netmdpi.com The resulting designed molecules showed improved predicted inhibitory capacities (pIC₅₀) compared to the initial template. mdpi.com Similarly, a 2D-QSAR model was developed for quinoxaline derivatives against triple-negative breast cancer, identifying descriptors such as dispersive energy state (Epsilon3), MMFF_6 (a force field parameter), and the most hydrophobic-hydrophilic distance (XA) as significant for activity. nih.gov

The insights from these QSAR models for the broader quinoxaline class are directly applicable to understanding this compound. The models consistently show that the electronic properties, steric bulk, and hydrophobicity of substituents on the quinoxaline ring are pivotal in determining biological activity. researchgate.net For this compound, the acrylamide group at the 6-position is a key feature, and QSAR models can help predict how modifications to the quinoxaline core or the acrylamide moiety might influence its target affinity and covalent binding potential.

| Biological Activity | QSAR Model Type | Key Findings / Important Descriptors | Reference |

|---|---|---|---|

| Anticancer (VEGFR-2 Inhibition) | 2D-QSAR | Model used to virtually screen derivatives and design new compounds with potentially higher inhibitory capacity (pIC₅₀). | researchgate.netmdpi.com |

| Anti-tubercular | 2D-QSAR & 3D-QSAR | Identified important topological and electrostatic descriptors. Steric and electrostatic fields were shown to be crucial for activity. | nih.gov |

| Anticancer (TNBC) | 2D-QSAR | Identified key descriptors including Epsilon3, T_T_C_6, MMFF_6, XA, and Zcomp Dipole. | nih.gov |

| GABA Modulation | 2D-QSAR | Multidimensional steric (Verloop B5), hydrophobic (LogP), and electro-topological state descriptors were found to have a significant impact on activity. | researchgate.net |

| DPP-4 Inhibition | QSAR | The model showed a close correlation between predicted and experimental inhibitory activities. | rsc.org |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between a ligand, such as this compound, and its biological target at an atomic level. These simulations model the movements and interactions of atoms over time, providing critical insights into the stability of the protein-ligand complex, conformational changes, and the energetics of binding. researchgate.net

MD simulations are particularly valuable for covalent inhibitors like this compound. The acrylamide group is designed to form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target kinase. nih.govnih.gov MD simulations can be used to study the pre-covalent state, where the inhibitor is non-covalently bound in the active site, assessing its conformational stability and the orientation of the acrylamide "warhead" relative to the target residue. chemrxiv.org

For quinoxaline derivatives targeting enzymes, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses. In a study on quinoxaline-based inhibitors of VEGFR-2, MD simulations running for up to 200 nanoseconds predicted a stable docked complex, with the ligands remaining within the active site throughout the simulation. researchgate.net Similarly, simulations of quinoxaline derivatives with dipeptidyl peptidase-IV (DPP-4) and adenosine (B11128) A2A receptors have demonstrated the stability of the compounds within the respective active sites. rsc.orgnih.gov

The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand has found a stable binding mode. Further analyses, such as calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the strength of the interaction. researchgate.net

In the context of this compound as an Epidermal Growth Factor Receptor (EGFR) inhibitor, MD simulations would be crucial. Studies on the closely related N-(4-anilinoquinazolin-6-yl)acrylamide have used quantum mechanics/molecular mechanics (QM/MM) simulations, an advanced form of MD, to model the covalent reaction mechanism with Cys797 in the EGFR active site. nih.gov These simulations revealed that the reaction proceeds through a direct addition mechanism and identified key residues, like Asp800, that facilitate the process. nih.gov Such simulations for this compound would clarify its binding orientation, the stability of the initial non-covalent complex, and the energetic favorability of the subsequent covalent bond formation, providing a comprehensive understanding of its mechanism of action and binding stability.

| Compound Class | Biological Target | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 | 200 ns | Predicted a stable docked complex with the ligand remaining in the active site. | researchgate.net |

| Quinoxaline Derivatives | DPP-4 | Not Specified | Exhibited stability of the lead compounds within the active site of DPP-4. | rsc.org |

| Quinoxaline Derivatives | Adenosine Receptor A2AAR | Not Specified | Performed to understand the future drug candidacy and stability of the compounds. | nih.gov |

| Acrylamide-based Leads | SARS-CoV-2 MPro | 20 ns | Investigated the potential for covalent and non-covalent inhibition by assessing binding stability in the active site. | chemrxiv.org |

| N-(4-anilinoquinazolin-6-yl) acrylamide | EGFR | Not Specified (QM/MM) | Investigated the mechanism of covalent alkylation of Cys797, showing a direct addition mechanism. | nih.gov |

| Hydrazinylidene-based quinoxaline derivatives | Iron Surface (Corrosion) | 5000 ps | Used to investigate the adsorption of inhibitor molecules on the iron surface. |

Advanced Research Applications and Future Perspectives

Design and Synthesis of Next-Generation N-(Quinoxalin-6-yl)acrylamide-Based Covalent Inhibitors

The this compound scaffold has proven to be a valuable starting point for designing potent covalent inhibitors. The acrylamide (B121943) moiety acts as a "warhead," forming a covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein. nih.govrsc.org This irreversible binding can lead to prolonged and potent inhibition. rsc.org

A key area of research focuses on modifying the quinoxaline (B1680401) core and its substituents to enhance selectivity and potency. For instance, the introduction of a 3-phenylureido group at the 2-position of the quinoxaline ring has led to the development of derivatives with significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a protein often implicated in non-small cell lung cancer. nih.govresearchgate.net Researchers have synthesized a series of these derivatives, with compounds 7h and 7l demonstrating nanomolar biochemical activity against both wild-type EGFR and the L858R mutant. nih.govresearchgate.net Molecular docking studies have revealed that the combination of reversible and covalent binding modes contributes to their high inhibitory activity. nih.govresearchgate.net

Future design strategies for next-generation inhibitors may involve:

Exploring alternative "warheads": While acrylamide is effective, researchers are investigating other reactive groups to fine-tune reactivity and potentially overcome resistance mechanisms. cam.ac.uk

Structure-based design: Utilizing high-resolution crystal structures of target proteins to guide the design of inhibitors with improved fit and selectivity. tu-dortmund.de

Addressing drug resistance: Developing derivatives that can inhibit mutated forms of target proteins that are resistant to current therapies. drughunter.commdpi.com For example, the development of third-generation EGFR inhibitors like osimertinib (B560133) was driven by the need to overcome the T790M resistance mutation. mdpi.com

Exploration of Novel Biological Targets Beyond Receptor Tyrosine Kinases

While much of the research on this compound has centered on receptor tyrosine kinases (RTKs) like EGFR, the scaffold holds potential for targeting a broader range of proteins. nih.govekb.eg The quinoxaline nucleus itself is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. rsc.org

Future research will likely expand to investigate the activity of this compound derivatives against other protein families, such as:

Other kinase families: Beyond RTKs, numerous other kinase families play crucial roles in disease and could be targeted by this scaffold. acs.org

Cysteine proteases: The acrylamide group is well-suited to target the active site cysteine of these enzymes, which are implicated in various diseases. lifechemicals.com

Non-enzyme proteins: The potential for covalent interaction could be leveraged to target proteins that lack a well-defined active site, often considered "undruggable." nih.gov

The identification of new targets will likely be driven by proteomic screening approaches that can identify the cellular binding partners of this compound-based probes.

Integration of this compound Scaffolds into Targeted Protein Degradation (PROTAC) Strategies

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. biorxiv.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. scienceopen.com

The this compound scaffold is an attractive candidate for incorporation into PROTAC design as the "warhead" that binds to the protein of interest. The covalent nature of the interaction could offer several advantages:

Increased potency and duration of action: By irreversibly binding to the target protein, a single PROTAC molecule could potentially mediate the degradation of multiple target protein molecules.

Enhanced selectivity: The specificity of the covalent interaction could contribute to a more selective degradation of the intended target.

Overcoming resistance: PROTACs can degrade proteins regardless of their enzymatic activity, offering a way to overcome resistance mechanisms based on mutations in the active site. mdpi.com

A key challenge in PROTAC development is optimizing the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. nih.gov Future research will focus on designing and synthesizing this compound-based PROTACs with optimal linker lengths and compositions to achieve efficient and selective protein degradation. nih.gov Studies have shown that even small changes in linker length can significantly impact degradation potency. nih.gov The use of reversible covalent chemistry, such as with cyano-acrylamide warheads, has also been shown to enhance the intracellular concentration and target engagement of PROTACs. biorxiv.orgbiorxiv.org

Methodological Advancements in Acrylamide-Based Chemical Probe Development

Acrylamide-containing molecules are valuable tools in chemical biology for activity-based protein profiling (ABPP). nih.gov ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems, allowing for the assessment of enzyme activity and the identification of new drug targets. nih.gov

Recent advancements in chemical probe development include:

"Click" chemistry compatible probes: The synthesis of acrylamide derivatives, such as N-(4-ethynylphenyl)acrylamide (EPhAA), which incorporate a "clickable" alkyne handle, allows for the easy attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment. researchgate.net

Modular synthesis approaches: The use of multi-component reactions (MCRs) allows for the rapid generation of diverse libraries of acrylamide-based probes with different recognition elements.

Photo-crosslinkable probes: The incorporation of photoreactive groups can enable the capture of binding partners upon photoactivation, providing a more versatile tool for target identification. nih.gov

These methodological advancements will facilitate the use of this compound-based probes to explore the proteome and identify novel binding partners and biological functions.

Exploitation of this compound Scaffold in Multi-Targeting Approaches

The concept of designing single molecules that can modulate multiple targets is gaining traction as a strategy to combat complex diseases like cancer. tandfonline.commdpi.com The quinoxaline scaffold is well-suited for such multi-targeting approaches due to its ability to interact with various protein families. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(Quinoxalin-6-yl)acrylamide, and how are key intermediates characterized?

- Answer : The synthesis typically involves coupling acryloyl chloride with 6-aminoquinoxaline under basic conditions. For example, Liu et al. (2013) describe a multi-step approach starting from substituted quinoxaline precursors, involving Buchwald-Hartwig amination followed by acryloylation . Key intermediates, such as 6-nitroquinoxaline, are characterized using / NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%). Critical parameters include temperature control (0–5°C during acryloylation) and inert atmosphere (argon/nitrogen) to prevent polymerization .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what key features should be analyzed?

- Answer : Essential techniques include:

- NMR : Analyze vinyl protons (δ 5.6–6.3 ppm) and quinoxaline aromatic protons (δ 8.0–9.0 ppm) to confirm acrylamide conjugation .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify purity and detect degradation products (e.g., quinoxaline-6-amine) .

- FT-IR : Confirm acrylamide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Q. What in vitro assays are typically used to evaluate the kinase inhibitory activity of this compound derivatives?

- Answer : Standard assays include:

- ADP-Glo Kinase Assays : Measure ATP consumption to quantify inhibition of EGFR or other kinases. Use 1 mM ATP to reflect physiological levels .

- Cellular Phosphorylation Assays : Western blotting for phospho-EGFR (Tyr1068) in A431 cells, with gefitinib as a positive control .

- Dose-Response Curves : Employ 8–10 concentration points (1 nM–10 μM) to calculate IC using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

- Answer : Critical optimization steps include:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted acryloyl chloride .

- Polymerization Prevention : Add radical inhibitors (e.g., 4-methoxyphenol, 300 ppm) during acryloylation .

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of 6-aminoquinoxaline to acryloyl chloride) and reaction time (2–4 hours) .

Q. What factors contribute to discrepancies in reported biological activity data for this compound derivatives across studies?

- Answer : Key variables include:

- Assay Conditions : ATP concentration (1 mM vs. lower), incubation temperature (25°C vs. 37°C), and cell line variability (e.g., A431 vs. HeLa) .

- Compound Stability : Degradation in aqueous buffers (e.g., PBS pH 7.4) may reduce apparent activity. Monitor stability via LC-MS over 24 hours .

- Structural Modifications : Substituents on the quinoxaline ring (e.g., phenylureido groups) significantly alter kinase selectivity .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Answer : Recommended methods:

- Density Functional Theory (DFT) : Calculate electron density distributions to identify nucleophilic attack sites (e.g., acrylamide β-carbon) using functionals like B3LYP/6-31G(d) .

- Molecular Dynamics (MD) Simulations : Model binding to EGFR kinase domain (PDB: 1M17) with AMBER force fields to assess hydrogen bonding with Cys773 .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to guide structural optimization .

Q. How should researchers design stability studies to evaluate this compound under physiological conditions?

- Answer : Protocol recommendations:

- Buffer Systems : Test in PBS (pH 7.4), HEPES (pH 7.2), and simulated gastric fluid (pH 2.0) at 37°C .

- Analytical Validation : Use LC-MS with deuterated internal standards (e.g., d-acrylamide) to quantify degradation products (e.g., acrylic acid) .

- Light Sensitivity : Conduct parallel experiments under UV/visible light (300–700 nm) to assess photodegradation .

Data Contradiction Analysis

Q. How can conflicting reports on the cytotoxicity of this compound derivatives be resolved?

- Answer : Address discrepancies by:

- Standardized Assays : Use identical cell lines (e.g., NCI-H1975 for EGFR L858R/T790M mutants) and exposure times (72 hours) .

- Metabolic Interference Testing : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

- Orthogonal Validation : Compare MTT assay results with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .

Experimental Design Considerations

Q. What controls are essential when evaluating the selectivity of this compound across kinase families?

- Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.